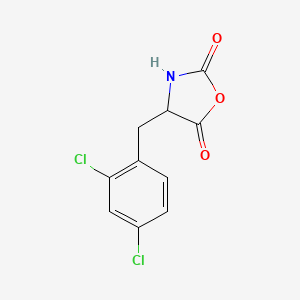

4-(2,4-Dichlorobenzyl)oxazolidine-2,5-dione

Description

4-(2,4-Dichlorobenzyl)oxazolidine-2,5-dione is a heterocyclic compound featuring an oxazolidine-2,5-dione core substituted with a 2,4-dichlorobenzyl group. The oxazolidine-2,5-dione scaffold is known for its utility in medicinal chemistry, particularly in the design of enzyme inhibitors and prodrugs due to its electrophilic carbonyl groups, which can participate in covalent interactions with biological targets . Synthetic routes for related dichlorobenzyl derivatives emphasize rapid alkylation or condensation reactions, as seen in the synthesis of N-(2,4-dichlorobenzyl)-N-methylformamide .

Properties

Molecular Formula |

C10H7Cl2NO3 |

|---|---|

Molecular Weight |

260.07 g/mol |

IUPAC Name |

4-[(2,4-dichlorophenyl)methyl]-1,3-oxazolidine-2,5-dione |

InChI |

InChI=1S/C10H7Cl2NO3/c11-6-2-1-5(7(12)4-6)3-8-9(14)16-10(15)13-8/h1-2,4,8H,3H2,(H,13,15) |

InChI Key |

ZKNVVDQKLPLNMD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)CC2C(=O)OC(=O)N2 |

Origin of Product |

United States |

Preparation Methods

Preparation via Reaction of Carbamates with 2-Hydroxycarboxylic Acid Esters

One of the most authoritative and well-documented methods for synthesizing oxazolidine-2,5-diones, including derivatives like 4-(2,4-dichlorobenzyl)oxazolidine-2,5-dione, involves the reaction of carbamates with 2-hydroxycarboxylic acid esters. This method is detailed in US Patent US4220787A, which describes a novel process for preparing oxazolidine-2,4-diones (and by extension, related 2,5-diones) through this route.

-

- Carbamates of the general formula $$ R^1 - NH - COOR^4 $$, where $$ R^1 $$ can be an aryl group substituted by halogens such as chlorine (e.g., 2,4-dichlorophenyl).

- 2-Hydroxycarboxylic acid esters of the formula $$ R^2 - CH(OH) - COOR^5 $$, where $$ R^2 $$ and $$ R^5 $$ can be alkyl or aryl groups.

-

- Temperature range: 80°C to 250°C.

- Reaction may proceed in the presence or absence of catalysts.

- The process allows for the formation of oxazolidine-2,5-diones in good yield and high purity.

Specific example relevant to 4-(2,4-Dichlorobenzyl)oxazolidine-2,5-dione:

- $$ R^1 $$ as 3,5-dichlorophenyl (close analog to 2,4-dichlorophenyl).

- $$ R^2 $$ and $$ R^3 $$ as methyl and vinyl groups respectively.

- This indicates the method’s applicability to halogen-substituted benzyl derivatives.

Reaction scheme summary:

| Reactant Type | Description | Example for Target Compound |

|---|---|---|

| Carbamate (R¹-NH-COOR⁴) | Aryl group substituted with halogens | 2,4-Dichlorobenzyl carbamate |

| 2-Hydroxycarboxylic ester | α-Hydroxy acid ester with alkyl/aryl R⁵ | Corresponding 2-hydroxy acid ester |

| Conditions | 80–250°C, catalyst optional | Thermal cyclization to oxazolidine-2,5-dione |

This method is advantageous due to its relatively straightforward approach, scalability, and the ability to produce high-purity products suitable for further applications.

Tandem Phosphorus-Mediated Carboxylative Condensation Using Atmospheric Carbon Dioxide

A more recent and innovative methodology involves the tandem phosphorus-mediated carboxylative condensation of primary amines with α-ketoesters, followed by base-catalyzed cyclization to form oxazolidine-2,5-diones. This method uses atmospheric carbon dioxide as a carbonyl source and operates under mild, transition-metal-free conditions.

-

- Primary amines (which can be substituted benzylamines such as 2,4-dichlorobenzylamine).

- α-Ketoesters as carbonyl precursors.

- Phosphorus reagents to mediate carboxylation.

- Atmospheric CO₂ as a green and abundant carbon source.

-

- Mild temperature and pressure.

- One-pot synthesis.

- No need for transition metals, making the process environmentally friendly.

-

- High atom economy.

- Avoids hazardous reagents like phosgene or isocyanates.

- Potential for diverse substrate scope including halogenated benzyl derivatives.

Process summary:

| Step | Description |

|---|---|

| Carboxylative condensation | Primary amine + α-ketoester + CO₂, phosphorus-mediated |

| Cyclization | Base-catalyzed intramolecular ring closure |

| Product | Oxazolidine-2,5-dione derivatives |

This method offers a modern alternative for synthesizing 4-(2,4-dichlorobenzyl)oxazolidine-2,5-dione, especially when sustainability and mild conditions are prioritized.

Summary Table of Preparation Methods

| Method | Starting Materials | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Carbamate + 2-Hydroxycarboxylic Ester | Carbamates with aryl halogen substituents + 2-hydroxycarboxylic acid esters | 80–250°C, catalyst optional | High yield, purity, scalable | High temperature may limit sensitive groups |

| Tandem Phosphorus-Mediated Carboxylation | Primary amines + α-ketoesters + atmospheric CO₂ + phosphorus reagents | Mild, one-pot, transition-metal-free | Green chemistry, mild conditions | Requires phosphorus reagents, optimization needed |

| Fuchs-Farthing (N-Carboxy Anhydride) | Amino acid derivatives + phosgene | Phosgene or equivalents, controlled | Established method, useful for polypeptides | Toxic reagents, less suitable for halogenated benzyls |

Chemical Reactions Analysis

Phosphorus-Mediated Carboxylative Condensation

A tandem reaction developed by Chen et al. utilizes atmospheric CO for oxazolidine-2,4-dione synthesis. While not directly applied to 4-(2,4-dichlorobenzyl) derivatives, the method is adaptable:

-

Reactants :

-

Primary amine: 2,4-Dichlorobenzylamine

-

α-Ketoester: e.g., Ethyl pyruvate

-

-

Conditions :

-

Phosphorus reagent (e.g., PCl)

-

Mild, transition-metal-free, room temperature.

-

-

Mechanism :

-

CO fixation via carbamate intermediate formation.

-

Base-catalyzed cyclization to form the dione ring.

-

Advantages :

CO2_22 Fixation with Alkynamides

This approach employs 3-aryl-2-alkynamides and CO under potassium carbonate catalysis:

-

Reactants :

-

2-Alkynamide substituted with 2,4-dichlorobenzyl

-

CO (1 atm)

-

-

Conditions :

-

KCO, 25–50°C, 12–24 hours.

-

-

Regioselectivity : Controlled by electronic effects of substituents .

Outcome :

-

High regioselectivity for the 4-position of the oxazolidine ring.

Crystallization and Stability

While not a reaction per se, the crystalline form impacts reactivity. Patent WO2019030177A1 highlights:

-

Crystal Form A :

-

X-ray diffraction peaks at 2θ = 10.2°, 15.7°, 20.1° (Cu Kα radiation).

-

Stable under storage conditions (25°C, 60% RH).

-

-

Implications :

Functionalization and Derivatives

The oxazolidine-2,5-dione core allows further modifications:

-

Ring-Opening Reactions :

-

Nucleophilic attack at C2 or C5 positions by amines or alcohols.

-

-

Benzyl Group Reactivity :

-

Electrophilic aromatic substitution (e.g., nitration) hindered by electron-withdrawing Cl groups.

-

Critical Analysis

-

Synthetic Limitations : Direct literature on 4-(2,4-dichlorobenzyl)oxazolidine-2,5-dione is sparse, necessitating extrapolation from analogous compounds.

-

Industrial Relevance : The carbamate route is preferred for scalability, while CO-based methods align with green chemistry trends.

-

Unresolved Challenges : Functionalization of the dichlorobenzyl group without ring degradation remains underexplored.

Scientific Research Applications

Antimicrobial Activity

The oxazolidine-2,5-dione derivatives, including 4-(2,4-Dichlorobenzyl)oxazolidine-2,5-dione, have demonstrated notable antimicrobial properties. Research indicates that compounds with halogen substitutions on the benzene ring enhance their antifungal activity.

- Mechanism of Action : The presence of 3,5-dihalo substitutions has been linked to high antifungal activity against pathogens such as Sclerotinia sclerotiorum and Botrytis cinerea. In greenhouse tests, these compounds exhibited significant efficacy against rice blast and brown spot diseases .

- Case Study : A study evaluated the antimicrobial spectrum of various cyclic imide compounds, revealing that the oxazolidinedione derivative showed the highest activity against several fungal pathogens in both in vitro and in vivo settings .

Anticancer Properties

Recent studies have highlighted the potential of oxazolidine-2,5-diones as anticancer agents. These compounds have been explored for their ability to inhibit specific cancer-related pathways.

- VEGFR-2 Inhibition : A series of oxazolidine derivatives were synthesized and tested for their ability to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial for tumor angiogenesis. One compound showed promising results with an IC50 value indicating effective inhibition .

- Structure-Activity Relationship (SAR) : The effectiveness of these compounds can be influenced by structural modifications. Variations in substituents on the oxazolidine ring have been shown to significantly affect their anticancer activity, suggesting that further optimization could enhance their therapeutic potential .

Antidiabetic Effects

Oxazolidine derivatives have also been studied for their antidiabetic properties. Research indicates that these compounds can effectively lower glucose levels and improve lipid profiles.

- Animal Model Studies : In experiments with genetically obese and diabetic animal models, certain oxazolidinediones exhibited superior glucose-lowering effects compared to thiazolidinediones. The efficacy was attributed to their ability to enhance insulin sensitivity and promote glucose uptake .

Summary Table of Applications

| Application | Mechanism/Effect | Notable Findings |

|---|---|---|

| Antimicrobial | Inhibition of fungal pathogens | High activity against Sclerotinia sclerotiorum |

| Anticancer | VEGFR-2 inhibition | Promising IC50 values for structural derivatives |

| Antidiabetic | Glucose and lipid-lowering effects | Superior efficacy in diabetic animal models |

Mechanism of Action

The mechanism of action of 4-(2,4-Dichlorobenzyl)oxazolidine-2,5-dione involves its interaction with specific molecular targets. For instance, oxazolidinones, a related class of compounds, inhibit bacterial protein synthesis by binding to the peptidyl transferase center of the bacterial ribosome . This prevents the formation of the initiation complex, thereby inhibiting bacterial growth.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The position and nature of substituents on the benzyl group significantly influence molecular properties. Below is a comparative analysis of key analogs:

Key Observations:

- Chlorine Position : The 2,4-dichloro substitution in the target compound may optimize π-π interactions and hydrogen bonding compared to 2,6-dichloro analogs, as seen in collagenase inhibitors where 2,4-dichloro derivatives exhibit shorter hydrogen bond distances (1.96–2.20 Å vs. 2.25–4.25 Å in 2,6-dichloro analogs) .

- Electron Effects : Nitro groups (e.g., in 4-nitrobenzyl derivatives) reduce solubility but enhance electrophilicity, whereas hydroxy groups increase hydrophilicity .

Biological Activity

4-(2,4-Dichlorobenzyl)oxazolidine-2,5-dione is a compound belonging to the oxazolidine class, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 4-(2,4-Dichlorobenzyl)oxazolidine-2,5-dione can be represented as follows:

- Molecular Formula : C10H8Cl2N2O3

- Molecular Weight : 263.09 g/mol

This compound features a dichlorobenzyl moiety attached to an oxazolidine-2,5-dione core, which is essential for its biological activity.

Antidiabetic Activity

Research indicates that oxazolidinediones exhibit significant antidiabetic effects. A study highlighted that derivatives of 2,4-oxazolidinediones demonstrated potent glucose-lowering activities in genetically obese and diabetic animal models. Specifically, compounds showed superior efficacy compared to standard treatments like pioglitazone .

- Mechanism : The antidiabetic effects are attributed to the agonistic activity on peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in glucose metabolism and lipid regulation.

Antimicrobial Activity

The antimicrobial properties of oxazolidinediones have been documented in various studies. For instance, compounds similar to 4-(2,4-Dichlorobenzyl)oxazolidine-2,5-dione have shown effectiveness against a range of bacterial strains.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-(2,4-Dichlorobenzyl)oxazolidine-2,5-dione | Bacillus subtilis | < 50 µg/mL |

| Similar oxazolidinediones | Escherichia coli | < 100 µg/mL |

| Similar oxazolidinediones | Staphylococcus aureus | < 75 µg/mL |

The data suggests that such compounds can inhibit bacterial growth effectively, making them potential candidates for developing new antibiotics .

Anticancer Activity

Several studies have explored the anticancer potential of oxazolidinediones. For example, a derivative was shown to induce apoptosis in cancer cell lines through both extrinsic and intrinsic pathways. The compound's ability to inhibit tumor growth was assessed using various cancer cell lines .

- Case Study : In vitro studies revealed that certain derivatives exhibited lower IC50 values compared to standard chemotherapeutics like irinotecan, indicating higher potency against specific cancer types such as lung and breast cancer .

The mechanisms through which 4-(2,4-Dichlorobenzyl)oxazolidine-2,5-dione exerts its biological effects include:

- PPAR-γ Agonism : Enhances insulin sensitivity and glucose uptake.

- Antimicrobial Action : Disruption of bacterial cell wall synthesis and function.

- Apoptosis Induction : Triggering programmed cell death in cancer cells via various signaling pathways.

Q & A

Q. What are the established synthetic routes for preparing 4-(2,4-Dichlorobenzyl)oxazolidine-2,5-dione, and what critical reaction parameters must be controlled?

The synthesis typically involves condensation of 2,4-dichlorobenzyl derivatives with oxazolidine-2,5-dione precursors. A general method adapted from related oxazolidine-diones involves refluxing a mixture of chloroacetic acid, sodium acetate, and the benzyl-substituted starting material in a solvent system like DMF/acetic acid (1:2 v/v) under nitrogen for 2–4 hours . Key parameters include:

- Temperature control : Maintaining reflux conditions (typically 100–120°C) to ensure complete cyclization.

- Stoichiometry : A 1:1 molar ratio of the benzyl chloride derivative to the oxazolidine-dione precursor minimizes side products.

- Workup : Precipitation in ice-cwater followed by recrystallization from DMF/ethanol improves purity .

Q. What spectroscopic techniques are most effective for characterizing the purity and structure of 4-(2,4-Dichlorobenzyl)oxazolidine-2,5-dione?

- NMR spectroscopy : and NMR can confirm the presence of the dichlorobenzyl group (aromatic protons at δ 7.2–7.8 ppm) and oxazolidine-dione ring (carbonyl signals at ~170–175 ppm) .

- X-ray crystallography : Single-crystal analysis using SHELXS/SHELXL software provides precise bond lengths and angles, critical for verifying stereochemistry .

- FT-IR : Peaks at 1750–1800 cm confirm the carbonyl groups in the oxazolidine-dione ring .

Advanced Research Questions

Q. How can researchers optimize crystallization conditions for X-ray diffraction studies of this compound?

- Solvent screening : Use polar aprotic solvents (e.g., DMF, DMSO) mixed with alcohols (ethanol, methanol) in a 1:3 ratio to promote slow crystal growth .

- Temperature gradients : Gradual cooling from 50°C to 4°C over 48 hours enhances crystal quality.

- Data collection : Employ high-resolution detectors (e.g., CCD or photon-counting detectors) with Mo-Kα radiation (λ = 0.71073 Å) to resolve chlorine atoms, which exhibit strong anomalous scattering .

Q. What computational methods are suitable for modeling the electronic properties of 4-(2,4-Dichlorobenzyl)oxazolidine-2,5-dione?

- DFT calculations : Use B3LYP/6-31G(d,p) basis sets to predict frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces, aiding in reactivity studies .

- Molecular docking : Dock the compound into protein targets (e.g., kinases) using AutoDock Vina, focusing on the dichlorophenyl moiety’s hydrophobic interactions .

Q. How can researchers resolve discrepancies between crystallographic data and computational modeling results for this compound?

Q. What strategies are employed to study the compound’s interaction with biological targets, given its dichlorophenyl moiety?

- Fluorescence quenching assays : Monitor binding to serum albumin or DNA using tryptophan fluorescence quenching (λ = 280 nm, λ = 340 nm) .

- SAR studies : Synthesize analogs with modified halogen substitution (e.g., 3,5-dichloro or monofluoro derivatives) to assess the impact on bioactivity .

Methodological Tables

Q. Table 1. Key Crystallographic Data for 4-(2,4-Dichlorobenzyl)oxazolidine-2,5-dione Analogs

| Parameter | Value (Example from ) |

|---|---|

| Space group | P2 |

| Unit cell dimensions | a = 8.23 Å, b = 10.45 Å, c = 12.67 Å |

| Resolution | 0.84 Å |

| R-factor | 0.042 |

| Chlorine positions | Anisotropic refinement applied |

Q. Table 2. Synthetic Yield Optimization

| Condition | Yield (%) | Purity (HPLC) |

|---|---|---|

| DMF/AcOH (1:2), 2 h reflux | 78 | 98.5 |

| DMSO/EtOH (1:3), 4 h reflux | 65 | 97.2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.